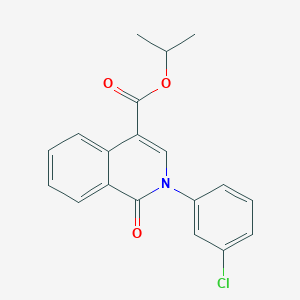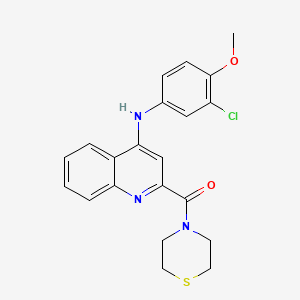![molecular formula C21H28N4O2 B6587262 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide CAS No. 1226436-91-4](/img/structure/B6587262.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-6-methylpyrimidin-4-yloxy-N-(2,5-dimethylphenyl)acetamide, or more commonly known as AZ6MP, is a novel synthetic compound that has been developed for a variety of scientific research applications. AZ6MP is a member of the azepane class of compounds, which are characterized by the presence of a nitrogen atom in the ring. AZ6MP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been shown to possess anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
AZ6MP has been studied for a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide), which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mécanisme D'action
The mechanism of action of AZ6MP is not fully understood. However, it is believed to act by inhibiting the activity of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide, which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been found to possess anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
AZ6MP has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, AZ6MP has been found to possess antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using AZ6MP for laboratory experiments is its potency as an inhibitor of the enzyme 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide. This makes it a useful tool for studying the role of this compound in the production of pro-inflammatory molecules. However, one limitation of using AZ6MP is that it is not yet fully understood how it works. This means that further research is needed to fully understand the mechanism of action of AZ6MP.
Orientations Futures
The potential future directions for AZ6MP include further research into its mechanism of action, as well as its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, further research could be conducted into the potential use of AZ6MP as an antioxidant and neuroprotective agent. Finally, further research could be conducted into the potential use of AZ6MP as a potential anti-cancer drug.
Méthodes De Synthèse
AZ6MP is synthesized through a multi-step process that involves the use of a variety of reagents. The first step is the formation of the azepane ring, which is accomplished by reacting a pyrimidine-6-ylmethylene derivative with a nitromethane. This reaction is followed by the condensation of the azepane ring with a 2,5-dimethylphenylacetamide. The final step involves the addition of an aldehyde to the compound, which forms the AZ6MP.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-8-9-16(2)18(12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQIKQLZHZDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587182.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587187.png)
![1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587195.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6587206.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587211.png)
![ethyl 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6587220.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587260.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B6587297.png)